5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole
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Overview
Description
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a brominated methoxybenzyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl alcohol and 1-methyl-1h-tetrazole.
Thioether Formation: The 5-bromo-2-methoxybenzyl alcohol is converted to its corresponding thioether by reacting with a suitable thiol reagent under basic conditions.
Coupling Reaction: The thioether is then coupled with 1-methyl-1h-tetrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions such as temperature, solvent, and reaction time to accommodate larger quantities.
Purification: Employing techniques like recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: The original thioether or other reduced forms.
Scientific Research Applications
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a reactant or catalyst, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate
- 2-[(5-Bromo-2-methoxybenzyl)thio]acetamide
Uniqueness
5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is unique due to its combination of a tetrazole ring, brominated methoxybenzyl group, and thioether linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound
Properties
Molecular Formula |
C10H11BrN4OS |
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Molecular Weight |
315.19 g/mol |
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C10H11BrN4OS/c1-15-10(12-13-14-15)17-6-7-5-8(11)3-4-9(7)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
BQXHXCZHXNPJEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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